molecular formula C49H59N5O12S3 B12744288 4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid CAS No. 66282-04-0

4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid

Cat. No.: B12744288
CAS No.: 66282-04-0
M. Wt: 1006.2 g/mol
InChI Key: MSKLFEWHBWDCIE-UHFFFAOYSA-N
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Description

4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, sulphonyl, methoxy, and hydroxynaphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the hexadecyloxy group. Subsequent steps involve the formation of the azo linkage and the incorporation of the sulphonyl and methoxy groups. The final step includes the acetylation of the amino group and the sulphonation of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the azo group may produce an amine.

Scientific Research Applications

4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its broad range of effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Acetylamino)phenylacetic acid: Shares the acetylamino group but lacks the complex azo and sulphonyl groups.

    Phenyl boronic acid containing BODIPY dyes: Contains similar aromatic structures but differs in functional groups and applications.

Uniqueness

4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

66282-04-0

Molecular Formula

C49H59N5O12S3

Molecular Weight

1006.2 g/mol

IUPAC Name

4-acetamido-6-[[3-[[2-(4-hexadecoxyphenyl)-1H-indol-3-yl]sulfamoyl]-4-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonic acid

InChI

InChI=1S/C49H59N5O12S3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-66-36-25-22-34(23-26-36)46-47(37-20-17-18-21-39(37)51-46)54-67(57,58)43-31-35(24-28-41(43)65-3)52-53-48-44(69(62,63)64)32-38-42(68(59,60)61)29-27-40(50-33(2)55)45(38)49(48)56/h17-18,20-29,31-32,51,54,56H,4-16,19,30H2,1-3H3,(H,50,55)(H,59,60,61)(H,62,63,64)

InChI Key

MSKLFEWHBWDCIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NS(=O)(=O)C4=C(C=CC(=C4)N=NC5=C(C6=C(C=CC(=C6C=C5S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O)OC

Origin of Product

United States

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